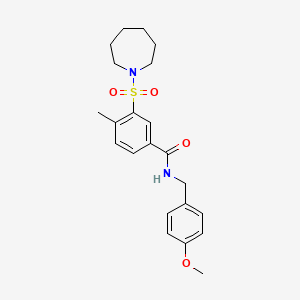![molecular formula C11H16O2S B12471465 4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol CAS No. 24920-59-0](/img/structure/B12471465.png)
4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol: is an organic compound with the molecular formula C11H16O2S It is characterized by the presence of a methoxyphenyl group attached to a butanol chain via a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol typically involves the reaction of 4-methoxyphenylthiol with 4-chlorobutan-1-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atom bearing the leaving group (chloride), resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-methoxyphenylthiol, 4-chlorobutan-1-ol
Solvent: Typically an aprotic solvent such as dimethylformamide (DMF)
Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
Oxidation: 4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents. For example, conversion to an ester using acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Acyl chlorides, bases like NaOH or K2CO3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, alcohol derivatives
Substitution: Esters, ethers
科学的研究の応用
4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their activity.
類似化合物との比較
3-methyl-3-sulfanylbutan-1-ol: An alkanethiol with a similar sulfanyl group but different alkyl chain structure.
4-(4-Methoxyphenyl)-1-butanol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Uniqueness: 4-[(4-Methoxyphenyl)sulfanyl]butan-1-ol is unique due to the presence of both a methoxyphenyl and a sulfanyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
24920-59-0 |
|---|---|
分子式 |
C11H16O2S |
分子量 |
212.31 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)sulfanylbutan-1-ol |
InChI |
InChI=1S/C11H16O2S/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7,12H,2-3,8-9H2,1H3 |
InChIキー |
JCDLODPNZVUCLH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)SCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-iodo-2,6-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12471384.png)
![2-[Cyclohexyl-(toluene-4-sulfonyl)-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B12471385.png)
![methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B12471395.png)
![ethyl 2-({N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12471403.png)
![N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid](/img/structure/B12471412.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-iodophenyl)acetamide](/img/structure/B12471414.png)
![N-(2,6-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12471418.png)

![N'-cyclododecylidene-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzohydrazide](/img/structure/B12471421.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12471426.png)

![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12471433.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12471438.png)
![2-chloro-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B12471448.png)
